molecular formula C18H18N2O3 B5688420 (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

(3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B5688420
M. Wt: 310.3 g/mol
InChI Key: KIUJUBICLPDAOF-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the 4,5-dihydro-1H-imidazole (imidazoline) core are of significant interest in chemical biology and medicinal chemistry research. This scaffold is recognized as a privileged structure in the development of molecular probes, particularly as inhibitors of protein-protein interactions (PPIs) . For instance, cis-imidazoline-based compounds, such as the well-known Nutlins, are potent and specific small-molecule inhibitors of the p53-MDM2 interaction, a key regulatory pathway in oncology research that can lead to cell cycle arrest and programmed cell death in models expressing wild-type p53 . The structural motif present in this compound serves as a versatile synthetic intermediate and building block for the design of novel bioactive molecules and chemical sensors . Researchers can utilize this chemical to explore new chemical space in drug discovery, develop ligands for transition metal complexes, or as a precursor in synthetic methodology studies . The compound is provided with guaranteed high purity and quality to ensure consistent and reliable performance in experimental settings. Please handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-10-14(11-16(12-15)23-2)18(21)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUJUBICLPDAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of imidazole and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a dimethoxyphenyl group and an imidazole moiety, which are known for their pharmacological significance.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity against various cancer cell lines. Notably, the compound was tested on human lung cancer cell lines A549, HCC827, and NCI-H358 using both 2D and 3D cell culture methods. The results indicated significant cytotoxic effects with varying IC50 values:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that while the compound exhibits effective cytotoxicity in two-dimensional cultures, its efficacy may decrease in three-dimensional models, which better mimic in vivo conditions .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against several bacterial strains. The mechanism of action appears to involve interaction with DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes critical for bacterial survival .

Case Studies

  • Study on Lung Cancer Cell Lines : A comprehensive study evaluated the compound's effects on lung cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner across all tested lines .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar imidazole derivatives, revealing that compounds with structural similarities to (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target biomolecules such as DNA and various enzymes involved in tumor progression. These studies suggest a strong affinity for binding within the minor groove of DNA, which may contribute to its observed biological activities .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The imidazole ring is formed through condensation reactions involving phenyl and methoxy-substituted aldehydes and appropriate nitrogen sources. The yield of this compound can vary based on the specific synthetic route employed, with reported yields around 20–40% in some studies .

Antimicrobial Activity

Research indicates that derivatives of imidazole, including (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone, exhibit significant antimicrobial properties. For instance, compounds containing the imidazole moiety have been evaluated for their activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. In one study, derivatives showed varying zones of inhibition, demonstrating potential as antibacterial agents .

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using assays such as the DPPH method. Compounds derived from imidazole structures have shown promising results in scavenging free radicals. In one study, certain derivatives exhibited inhibition rates comparable to standard antioxidants like ascorbic acid .

Compound% Inhibition at 40 μg/ml
62a39.42
62b34.77
Ascorbic Acid68.55

Antihypertensive Activity

Imidazole derivatives have been studied for their antihypertensive effects. Specific compounds have demonstrated vasorelaxant properties in experimental models, suggesting their potential use in managing hypertension. The efficacy of these compounds can be influenced by their structural features and substituents .

Cancer Treatment

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone has been implicated in targeting cancer cell proliferation pathways. Research indicates that modifications to the imidazole ring can enhance its antitumor activity by affecting its interaction with cellular targets .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Several studies report that certain imidazole derivatives exhibit significant inhibitory effects against this pathogen, suggesting a potential role in tuberculosis treatment regimens .

Comparison with Similar Compounds

a. Substituent Variations on the Aromatic Rings

  • Compound 2w: (4-Methylpiperazin-1-yl)(cis-2,4,5-tris(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (26% yield) features three 3,5-dimethoxyphenyl groups, enhancing steric bulk and electron-donating capacity compared to the target compound’s single 3,5-dimethoxyphenyl group. The cis-configuration and piperazine substituent contribute to distinct NMR shifts (e.g., δ 5.33–5.53 ppm for imidazole protons) .
  • Compound 2p: Piperidin-1-yl(cis-2,4,5-tris(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (14% yield) substitutes 3,4-dimethoxyphenyl groups, altering electronic properties and reducing symmetry, which may affect crystallization and solubility .

Key Data Table: Structural and Spectroscopic Comparisons

Compound Substituents Yield $^{13}\text{C NMR}$ (δ, ppm) ESI-HRMS ([M+H]$^+$)
Target Compound 3,5-Dimethoxyphenyl, 2-phenyl N/A Inferred: ~55–70 (OCH$_3$), ~160 (C=O) Inferred: ~380–400
2w Tris(3,5-dimethoxyphenyl), 4-methylpiperazine 26% 55.14 (OCH$_3$), 163.09 (C=O) 605.2982 (calcd. 605.2970)
2p Tris(3,4-dimethoxyphenyl), piperidine 14% 55.48–56.05 (OCH$_3$), 163.79 (C=O) 604.3023 (calcd. 604.3017)
2a Tris(4-methoxyphenyl), morpholine 40% 55.53 (OCH$_3$), 163.29 (C=O) 592.2665 (calcd. 592.2653)
Physicochemical Properties
  • Crystallinity : Symmetrical 3,5-dimethoxy substitution (as in 2w) may promote crystallinity, facilitating X-ray structure determination, whereas asymmetric substituents (e.g., 3,4-dimethoxy in 2p) result in amorphous solids .

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer: The compound is synthesized via a multi-step approach:

Imidazoline Core Formation : Cyclocondensation of 1,2-diamines with aldehydes or ketones under acidic conditions (e.g., acetic acid) to form the 4,5-dihydro-1H-imidazole scaffold .

Methanone Linkage : Acylation of the imidazoline nitrogen using 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Q. Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., dimethoxy aromatic protons at δ 3.8–4.0 ppm, imidazoline protons at δ 3.2–3.5 ppm) .
  • LC-MS/MS : Quantification using MRM transitions (e.g., m/z 356→188 for the parent ion) with acetonitrile-based extraction and internal standardization .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) to resolve bond lengths (C–C: ~1.48 Å) and dihedral angles between aromatic rings .

Q. Advanced: How can researchers optimize synthetic yield while minimizing byproducts in the acylation step?

Methodological Answer:

  • Reagent Ratios : Use a 1.2:1 molar excess of 3,5-dimethoxybenzoyl chloride to the imidazoline precursor to drive the reaction to completion.
  • Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis of the acyl chloride.
  • Solvent Selection : Anhydrous THF or dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF .
  • Real-Time Monitoring : TLC (silica gel, UV detection) at 30-minute intervals to track reaction progress.

Q. Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Crystal Twinning : Common due to flexible dihydroimidazole moieties. Mitigated by slow evaporation crystallization (e.g., ethanol/water mixtures) and using SHELXD for twin-law identification .
  • Disorder in Methoxy Groups : Refined using restraints (ISOR, DELU) in SHELXL to model thermal motion anisotropy .
  • Data-to-Parameter Ratio : Target >12:1 by collecting high-resolution data (Mo-Kα, λ = 0.71073 Å) to ensure reliable refinement .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

  • Analog Synthesis : Replace substituents systematically (e.g., 3,5-dimethoxy with 3,5-dichloro or 3,5-dimethyl groups) to assess electronic effects .
  • Biological Assays :
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
    • CYP3A4 Inhibition : Fluorescence-based assays with midazolam as a substrate to measure IC50_{50} values .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities at target sites (e.g., CYP3A4 active site) .

Q. Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HepG2, MCF-7) to identify selectivity thresholds .
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to differentiate pathways (e.g., apoptosis vs. membrane disruption).
  • Metabolite Screening : Use LC-HRMS to rule out activity contributions from degradation products .

Q. Basic: What solvent systems are suitable for solubility and stability testing of this compound?

Methodological Answer:

  • Aqueous Stability : Test in PBS (pH 7.4) with ≤1% DMSO; monitor via UV-Vis (λ = 260 nm) for 24-hour degradation.
  • Organic Solubility : Highest in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL). Avoid chloroform due to imidazoline ring reactivity .

Q. Advanced: What strategies improve LC-MS/MS detection sensitivity for pharmacokinetic studies?

Methodological Answer:

  • Ionization Optimization : Use ESI+ mode with 0.1% formic acid in mobile phases to enhance [M+H]+^+ signal intensity.
  • Collision Energy Calibration : Optimize CE (e.g., 20–35 eV) for MRM transitions to maximize fragment ion yield .
  • Internal Standard : Isotope-labeled analogs (e.g., deuterated methanone derivatives) to correct for matrix effects .

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